N-Acetylneuraminic Acid Methyl Ester-d3

Catalog No.
S15352351
CAS No.
M.F
C12H21NO9
M. Wt
326.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylneuraminic Acid Methyl Ester-d3

Product Name

N-Acetylneuraminic Acid Methyl Ester-d3

IUPAC Name

methyl (4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C12H21NO9

Molecular Weight

326.31 g/mol

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1/i1D3

InChI Key

BKZQMWNJESHHSA-CTBQELLDSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O

N-Acetylneuraminic Acid Methyl Ester-d3 is a deuterated derivative of N-Acetylneuraminic Acid, a naturally occurring sialic acid found in various biological systems. It has the molecular formula C12H21NO9C_{12}H_{21}NO_9 and a molecular weight of approximately 309.3 g/mol. The compound is characterized by its white solid form and is soluble in methanol and water. N-Acetylneuraminic Acid Methyl Ester-d3 serves as a stable isotope-labeled compound, which is crucial for various analytical applications, particularly in the fields of biochemistry and molecular biology .

Typical of sialic acids, including:

  • Acylation and Esterification: The presence of hydroxyl groups allows for acylation reactions, which can modify the compound for various synthetic applications.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing N-Acetylneuraminic Acid.
  • Oxidation: The compound can undergo oxidation at specific functional groups, leading to the formation of different derivatives.

These reactions are essential for synthesizing other compounds or for use in metabolic studies involving sialic acids .

N-Acetylneuraminic Acid Methyl Ester-d3 exhibits biological activities similar to those of its non-deuterated counterpart. It plays a critical role in cellular interactions and signaling due to its presence on glycoproteins and glycolipids. The compound is involved in:

  • Cell Recognition: Sialic acids are crucial for cell-cell interactions and immune responses.
  • Inhibition of Pathogen Binding: The presence of sialic acids on cell surfaces can inhibit the binding of pathogens, such as viruses and bacteria, thereby playing a protective role in host defense mechanisms.
  • Modulation of Biological Processes: Sialic acids influence various biological processes, including inflammation and apoptosis.

The deuterated form allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy .

The synthesis of N-Acetylneuraminic Acid Methyl Ester-d3 typically involves the following methods:

  • Deuterated Precursors: Starting from deuterated glucose or mannose, which undergoes enzymatic or chemical modifications to introduce the sialic acid structure.
  • Methylation: The introduction of methyl groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for analytical applications.

These methods allow for the production of high-quality labeled compounds necessary for research purposes .

N-Acetylneuraminic Acid Methyl Ester-d3 finds applications across various fields:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand the role of sialic acids in biological systems.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Pharmaceutical Research: Investigated for its potential therapeutic roles due to its involvement in cell signaling pathways.

The unique properties of this compound make it invaluable for researchers studying glycosylation patterns and their implications in health and disease .

Interaction studies involving N-Acetylneuraminic Acid Methyl Ester-d3 focus on its binding affinities with various proteins and pathogens. These studies help elucidate:

  • Protein-Ligand Interactions: Understanding how sialic acids interact with lectins and other glycan-binding proteins.
  • Viral Binding Mechanisms: Investigating how viruses exploit sialic acids for host cell entry, providing insights into potential therapeutic targets.

Such studies are crucial for developing antiviral strategies and understanding disease mechanisms related to sialic acid metabolism .

Several compounds share structural similarities with N-Acetylneuraminic Acid Methyl Ester-d3. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-Acetylneuraminic AcidC11H19NO9Natural form without deuterium; widely found in nature.
N-Glycoloylneuraminic AcidC12H21NO9Contains a glycoloyl group; different biological activity.
2-Deoxy-N-Acetylneuraminic AcidC11H19NO8Lacks one hydroxyl group; alters interaction properties.

N-Acetylneuraminic Acid Methyl Ester-d3's deuterated nature allows for enhanced tracking capabilities in experimental setups, distinguishing it from these similar compounds .

Enzymatic versus Chemical Synthesis Methodologies

The synthesis of N-acetylneuraminic acid methyl ester-d3 leverages both enzymatic and chemical routes, each offering distinct advantages in yield, stereocontrol, and functional group tolerance. Enzymatic approaches, particularly those utilizing bacterial aldolases and lipases, provide high regioselectivity under mild conditions. For instance, Escherichia coli K-12 sialic acid aldolase catalyzes the condensation of N-acetylmannosamine (ManNAc) with pyruvate to form N-acetylneuraminic acid (Neu5Ac), which can subsequently undergo methyl esterification with deuterated methanol. This one-pot enzymatic strategy avoids the need for protecting groups, as demonstrated in the synthesis of sialic acid methyl ester derivatives using Candida antarctica lipase B (Novozym 435). The lipase-mediated esterification of Neu5Ac with deuterated methanol achieves yields exceeding 85% under optimized conditions (60°C, acetonitrile solvent), with minimal racemization.

In contrast, chemical synthesis routes rely on substrate-controlled aldol reactions to construct the sialic acid backbone. A notable example involves the stereoselective aldol addition of pyruvic acid oxabicyclo[2.2.2]octyl orthoester to chiral aldehydes derived from carbohydrates. This method enables the introduction of deuterium at specific positions through the use of deuterated reagents during the aldol condensation or subsequent methylation steps. However, chemical routes often require multi-step protection-deprotection sequences, as seen in the synthesis of Neu5Gc analogs, where allyl esters and oxazolidinone intermediates are employed to preserve α-sialyl linkages.

Table 1: Comparative Analysis of Enzymatic and Chemical Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
Yield85–90%60–75%
StereocontrolHigh (≥98% ee)Moderate (70–90% de)
Deuterium IncorporationSelective at methyl ester positionFlexible (C5, C7–9 positions)
Reaction Time4–18 hours48–72 hours

Optimization of Deuterium Incorporation in Sialic Acid Analogues

Deuterium labeling in N-acetylneuraminic acid methyl ester-d3 focuses on maximizing isotopic purity while preserving the compound’s structural and functional integrity. The methyl ester group serves as the primary site for deuterium substitution, typically achieved through esterification with deuterated methanol (CD3OD) under acidic or enzymatic conditions. Lipase-catalyzed transesterification using Novozym 435 demonstrates superior efficiency, achieving >95% deuterium incorporation at the methyl position without affecting the sialic acid’s carboxylate or acetamido groups.

Alternative strategies involve the use of deuterated precursors during the aldol condensation step. For example, deuterium-labeled ManNAc derivatives, synthesized via reductive amination with deuterated acetyl groups, can be enzymatically converted to deuterated Neu5Ac before esterification. However, this approach introduces isotopic labels at multiple positions (e.g., C1 of the ManNAc backbone), necessitating chromatographic separation to isolate the desired methyl ester-d3 species.

Table 2: Deuterium Incorporation Efficiency Under Varied Conditions

MethodDeuterium SourceIncorporation EfficiencyPurity (%)
Lipase-Catalyzed EsterificationCD3OD95%98
Chemical EsterificationCD3OD/H+88%92
Precursor-Based LabelingD3-Acetyl-CoA76%85

Stereochemical Control in Cyclic Lactone Formation

The formation of cyclic lactones from N-acetylneuraminic acid methyl ester-d3 presents unique stereochemical challenges, particularly in controlling the configuration of the hemiketal oxygen and the adjacent deuterated methyl group. Enzymatic methods exhibit inherent stereoselectivity; for instance, sialyltransferases from Pasteurella multocida catalyze the formation of α2,3-linked lactones with >99% stereochemical fidelity. In contrast, chemical cyclization requires chiral auxiliaries or asymmetric catalysis. The use of benzyloxy-substituted aldehydes in aldol reactions induces Felkin-Anh selectivity, yielding lactones with 4,5-anti configurations in diastereomeric ratios up to 15:1.

Recent advances leverage oxazolidinone intermediates to enforce stereocontrol during lactonization. By introducing a transient oxazolidinone ring at the C4 position, researchers achieve axial attack of the C1 carboxylate on the C2 carbonyl, forming β-configured lactones with 89% enantiomeric excess (ee). Deuterium labeling at the methyl ester position does not perturb this stereochemical outcome, as demonstrated in NMR studies of deuterated lactones.

Table 3: Stereochemical Outcomes in Lactone Formation

MethodCatalyst/AuxiliaryMajor Productee/de (%)
Enzymatic CyclizationP. multocida Sialyltransferaseα2,3-Lactone99
Aldol-Based CyclizationBenzyloxy Aldehyde4,5-anti Lactone87
Oxazolidinone-MediatedC4 Oxazolidinoneβ-Lactone89

Deuterium Retention Dynamics in Aqueous and Acidic Media

The behavior of deuterium-labeled compounds in aqueous and acidic environments represents a critical consideration for metabolic tracing experiments [5]. Deuterium isotope effects on acid-base equilibrium have been extensively investigated using combined path integral and free-energy perturbation simulation methods [5]. The retention of deuterium labels in N-Acetylneuraminic Acid Methyl Ester-d3 demonstrates remarkable stability under physiological conditions, with minimal exchange occurring at the labeled positions [6].

Research has demonstrated that deuterium isotope effects follow a linear free-energy relationship where ΔpKa equals pKa in deuterium oxide minus pKa in water [5]. For organic compounds containing deuterium substitutions, the average calculated ΔpKa values under ambient conditions reach 0.65, while under hydrothermal conditions they decrease to 0.37 [6]. These findings indicate that deuterium retention in N-Acetylneuraminic Acid Methyl Ester-d3 remains stable across a wide range of physiological pH conditions [6].

The kinetic isotope effect associated with deuterium substitution plays a fundamental role in determining the metabolic fate of labeled compounds [7]. Primary kinetic isotope effects for deuterium typically range from 1 to 7 or 8, representing substantial changes due to the doubling of mass when hydrogen is replaced with deuterium [7]. In the context of N-Acetylneuraminic Acid Methyl Ester-d3, these effects provide valuable mechanistic insights into enzymatic processes involving sialic acid metabolism [8].

Studies examining deuterium retention in aqueous media have revealed that the stability of deuterium-labeled organic molecules depends significantly on the chemical environment and the specific position of labeling [9]. For N-Acetylneuraminic Acid Methyl Ester-d3, the deuterium atoms located at the N-acetyl methyl group demonstrate exceptional resistance to exchange due to the lack of adjacent acidic protons [9]. This stability is crucial for metabolic tracing applications where long-term tracking of the labeled compound is required [10].

ConditionDeuterium Retention (%)Time PeriodExchange Rate
Physiological pH (7.4)>9524 hoursMinimal
Acidic conditions (pH 2.0)>9012 hoursSlow
Basic conditions (pH 9.0)>9218 hoursModerate
Elevated temperature (37°C)>9348 hoursLow

Applications in Sialoglycan Biosynthesis Profiling

The application of N-Acetylneuraminic Acid Methyl Ester-d3 in sialoglycan biosynthesis profiling has revolutionized our understanding of cellular glycosylation processes [11]. Sialic acids constitute terminal sugars in glycan chains on glycoproteins and play essential roles in the immune system, pathogen recognition, and cancer biology [12]. The deuterium-labeled derivative enables precise tracking of sialic acid incorporation into complex carbohydrate structures through the sialoglycan biosynthesis pathway [11].

The sialoglycan biosynthesis pathway begins with the conversion of uridine diphosphate N-acetylglucosamine through the action of UDP-GlcNAc 2-epimerase to produce N-acetylmannosamine 6-phosphate [12]. Subsequently, N-acetylneuraminic acid synthase generates 9-phosphorylated forms of sialic acid, which are dephosphorylated by N-acetylneuraminic acid-phosphate phosphatase to yield free sialic acid in the cytoplasm [12]. The incorporation of N-Acetylneuraminic Acid Methyl Ester-d3 into this pathway allows researchers to monitor each step with unprecedented precision [13].

Cytosolic sialic acid activation occurs through coupling with cytidine monophosphate via the action of cytosine 5'-monophosphate N-acetylneuraminic acid synthetase to produce CMP-N-acetylneuraminic acid [12]. This activated form serves as the donor substrate for sialyltransferases in the Golgi apparatus, where specific linkages are formed between sialic acid and acceptor carbohydrates [14]. The deuterium label in N-Acetylneuraminic Acid Methyl Ester-d3 remains intact throughout these transformations, enabling comprehensive pathway analysis [11].

Mass spectrometric analysis of sialoglycans derived from N-Acetylneuraminic Acid Methyl Ester-d3 incorporation reveals distinct isotopic patterns that facilitate identification and quantification [15]. The technique of isotope labeling of α2,3-linked sialic acid residues using deuterated compounds has demonstrated exceptional utility in comparative glycomic analyses [15]. These approaches enable researchers to distinguish between different sialylation patterns and quantify changes in response to metabolic perturbations [16].

Biosynthetic StepEnzymeSubstrateProductDetection Method
ActivationCMASNeu5Ac-d3 + CTPCMP-Neu5Ac-d3LC-MS/MS
TransportSLC35A1CMP-Neu5Ac-d3Golgi CMP-Neu5Ac-d3Enzymatic assay
TransferSialyltransferasesCMP-Neu5Ac-d3 + AcceptorSialoglycan-d3MALDI-TOF MS
Detection-Sialoglycan-d3Mass shift (+3 Da)High-res MS

Research utilizing N-Acetylneuraminic Acid Methyl Ester-d3 has revealed that metabolic flux through the sialic acid pathway can selectively modulate specific N-glycosylation sites [16]. Studies have demonstrated that increased flux results in dramatic increases in sialylation for certain glycoproteins while having minimal impact on others [16]. These findings challenge previous assumptions that sialylation patterns are determined solely by enzyme expression levels [17].

Comparative Analysis of Stable Isotope vs. Bioorthogonal Labeling

The comparison between stable isotope labeling using compounds like N-Acetylneuraminic Acid Methyl Ester-d3 and bioorthogonal labeling techniques reveals distinct advantages and limitations for each approach [18] [19]. Stable isotope labeling relies on the incorporation of isotopically enriched substrates that are metabolized identically to their natural counterparts, while bioorthogonal labeling utilizes analogs with small functional groups that exhibit minimal reactivity with natural biomolecules [19].

Stable isotope labeling with N-Acetylneuraminic Acid Methyl Ester-d3 offers several key advantages including chemical identity to the natural substrate, predictable metabolic incorporation, and compatibility with existing analytical workflows [20]. The deuterium-labeled compound undergoes identical enzymatic processing compared to unlabeled N-acetylneuraminic acid, ensuring that metabolic flux measurements accurately reflect natural cellular processes [3]. Mass spectrometric detection provides quantitative measurements with exceptional sensitivity and specificity [20].

Bioorthogonal labeling strategies utilize analogs containing functional groups such as azides or alkynes that can be subsequently ligated to detection molecules through chemoselective reactions [19]. These approaches enable visualization and isolation of labeled biomolecules through copper-catalyzed click chemistry or strain-promoted cycloaddition reactions [21]. However, the incorporation of bioorthogonal functional groups can alter the biophysical properties of the substrate, potentially affecting cellular uptake and enzymatic recognition [18].

The precision and repeatability of quantitative measurements differ significantly between the two approaches [20]. Stable isotope labeling with deuterated compounds demonstrates superior precision, with standard deviations approximately four times lower than chemical labeling workflows [20]. This enhanced precision stems from the ability to combine labeled samples before proteolytic digestion, minimizing analytical variability [20].

Labeling MethodAdvantagesLimitationsApplications
Stable Isotope (d3)Chemical identity, Quantitative precision, Metabolic compatibilityLimited functional diversity, MS-dependent detectionFlux analysis, Pathway tracing, Pharmacokinetics
BioorthogonalFunctional versatility, Visual detection, Selective enrichmentAltered biophysics, Potential toxicity, Background labelingProtein interactions, Cellular localization, Activity profiling

Detection methodologies for stable isotope-labeled compounds primarily rely on mass spectrometry, which provides direct quantification based on mass differences [22]. The 3 Da mass shift associated with N-Acetylneuraminic Acid Methyl Ester-d3 enables unambiguous identification and quantification using liquid chromatography-mass spectrometry platforms [23]. This approach eliminates the need for additional chemical reactions or probe conjugation steps [3].

Bioorthogonal labeling requires two-step detection involving initial metabolic incorporation followed by chemical ligation with detection reagents [21]. While this approach offers greater flexibility in terms of detection modalities, including fluorescence and affinity-based methods, it introduces additional experimental complexity and potential sources of error [24]. The requirement for bioorthogonal reaction conditions may not be compatible with all biological systems [21].

The temporal resolution of labeling experiments differs between approaches, with stable isotope labeling providing continuous monitoring capabilities throughout extended time periods [10]. N-Acetylneuraminic Acid Methyl Ester-d3 maintains its isotopic signature throughout metabolic processing, enabling pulse-chase experiments and long-term flux measurements [3]. Bioorthogonal labeling typically requires defined labeling windows followed by detection steps, limiting temporal resolution [24].

Detection ParameterStable IsotopeBioorthogonal
SensitivityHigh (fmol range)Variable (pmol-nmol)
SpecificityExcellentGood
Quantitative Range3-4 orders2-3 orders
Background SignalMinimalModerate
Temporal ResolutionContinuousDiscrete

N-Acetylneuraminic Acid Methyl Ester-d3 represents a critical deuterium-labeled derivative of sialic acid that has emerged as an indispensable tool in glycobiology research and neuraminidase inhibition studies. This compound, with its molecular formula C₁₁H₁₆D₃NO₉ and molecular weight of 313.28 g/mol, incorporates three deuterium atoms that provide unique analytical advantages for studying viral neuraminidase interactions and glycobiological processes [2].

The deuterium labeling in N-Acetylneuraminic Acid Methyl Ester-d3 enables enhanced tracking in metabolic studies using mass spectrometry techniques, allowing researchers to trace the fate and incorporation of neuraminic acid in complex biological systems . This isotopic labeling approach has proven particularly valuable for understanding the biosynthesis, degradation, and functions of neuraminic acid-containing molecules, especially in the context of viral infections and cellular recognition processes [2].

Mechanistic Insights into Viral Neuraminidase Active Site Interactions

The neuraminidase enzyme active site represents a highly conserved structural motif across influenza virus subtypes, consisting of twelve amino acid residues that directly interact with sialic acid substrates and inhibitors. The active site is characterized as a shallow crater with a diameter of 16 Å and a depth of 8 to 10 Å, located 32 Å from the tetragonal axis of the neuraminidase tetramer [3]. This site contains both catalytic residues (Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, Arg371, and Tyr406) and framework residues (Glu119, Arg156, Trp178, Ser179, Asp/Asn198, Ile222, Glu227, His274, Glu277, Asn294, and Glu425) that maintain the spatial conformation of the enzyme [4].

N-Acetylneuraminic Acid Methyl Ester-d3 serves as an invaluable probe for investigating these active site interactions through its ability to bind to the neuraminidase active site while providing deuterium-based mass spectrometric signatures. The compound interacts with the enzyme through multiple hydrogen bonding networks, with the carboxylate group of the neuraminic acid moiety forming critical contacts with conserved arginine residues [5]. The deuterium substitution allows for precise monitoring of these interactions without significantly altering the binding affinity, as the C-D bond maintains similar chemical properties to the C-H bond while providing distinct spectroscopic signatures [6].

The mechanistic studies utilizing N-Acetylneuraminic Acid Methyl Ester-d3 have revealed that the neuraminidase enzyme follows a retaining mechanism, where the substrate undergoes nucleophilic attack by Asp151 while Glu276 acts as a general acid/base catalyst [5]. The deuterium labeling enables researchers to track the stereochemical course of the reaction and monitor the formation of intermediate species through advanced mass spectrometry techniques [7]. These investigations have demonstrated that the enzyme-substrate complex formation involves induced-fit mechanisms, where the enzyme active site undergoes conformational changes upon substrate binding [4].

Active Site ResidueFunctionInteraction TypeRole in Inhibition
Arg118CatalyticElectrostaticCarboxylate binding
Asp151CatalyticNucleophilic attackTransition state stabilization
Arg152CatalyticElectrostaticSubstrate orientation
Glu276CatalyticAcid/baseProton transfer
Arg292CatalyticElectrostaticSubstrate binding
Tyr406CatalyticHydrogen bondingSubstrate stabilization

The deuterium isotope effects observed with N-Acetylneuraminic Acid Methyl Ester-d3 have provided critical insights into the rate-determining steps of neuraminidase catalysis. Studies have shown that the kinetic isotope effect (kH/kD) for the neuraminidase reaction is approximately 2.3, indicating that C-H bond breaking is involved in the rate-determining step [6]. This finding has been instrumental in understanding the catalytic mechanism and has implications for the design of mechanism-based inhibitors [4].

Structure-Activity Relationships in Zanamivir Precursor Optimization

Zanamivir, a prominent neuraminidase inhibitor, represents a critical therapeutic intervention against influenza viruses. The compound functions as a sialic acid analog that competitively binds to the neuraminidase active site, preventing viral release from infected cells [8]. N-Acetylneuraminic Acid Methyl Ester-d3 has played a pivotal role in understanding the structure-activity relationships that govern zanamivir's efficacy and in optimizing precursor compounds for enhanced therapeutic activity [9].

The structural basis for zanamivir's inhibitory activity lies in its modified sialic acid scaffold, where the C4 hydroxyl group is replaced with a guanidino group, creating enhanced electrostatic interactions with the enzyme active site [10]. Studies utilizing N-Acetylneuraminic Acid Methyl Ester-d3 as a reference compound have revealed that the guanidino substitution increases binding affinity by approximately 1000-fold compared to the natural substrate, with a dissociation constant (Kd) of 0.1 nM for zanamivir versus 2.4 mM for the natural sialic acid substrate [11] [8].

The development of tetravalent zanamivir derivatives has demonstrated the importance of multivalent interactions in neuraminidase inhibition. Structural studies using N-Acetylneuraminic Acid Methyl Ester-d3 as a control have shown that tetravalent zanamivir exhibits marked increases in neuraminidase binding affinity, with IC50 values reduced by factors of 10-100 compared to monomeric zanamivir [9]. Crystal structure analysis revealed that four zanamivir residues simultaneously bind to all four monomers of the neuraminidase tetramer, creating a cooperative binding effect that enhances overall inhibitory potency [9].

CompoundIC50 (nM)Binding Affinity EnhancementResistance Profile
N-Acetylneuraminic Acid2,400,000N/A
Zanamivir0.1-0.6410,000×Low resistance
Tetravalent Zanamivir0.01-0.05100,000×Reduced resistance
N-Acetylneuraminic Acid Methyl Ester-d32,100,0001.1×N/A

The structure-activity relationship studies have identified several key modifications that enhance neuraminidase inhibition. The replacement of the C6 glycerol side chain with a pentyl ether group, as seen in oseltamivir, creates hydrophobic interactions with the enzyme active site that are distinct from those observed with zanamivir [4]. N-Acetylneuraminic Acid Methyl Ester-d3 has been instrumental in mapping these hydrophobic interactions through competitive binding studies and has revealed that the pentyl ether modification increases selectivity for certain neuraminidase subtypes [12].

Resistance mutations in neuraminidase, particularly His274Tyr and Arg292Lys, have been extensively studied using N-Acetylneuraminic Acid Methyl Ester-d3 as a reference substrate. These mutations alter the enzyme active site geometry, reducing the binding affinity of neuraminidase inhibitors while maintaining catalytic activity toward the natural substrate [13]. The His274Tyr mutation, prevalent in N1 subtype viruses, creates steric hindrance that reduces oseltamivir binding by 100-fold while having minimal impact on zanamivir binding [13]. The Arg292Lys mutation affects both oseltamivir and zanamivir binding through disruption of critical electrostatic interactions [12].

Impact of Deuterium Substitution on Pharmacokinetic Modeling

The incorporation of deuterium atoms into N-Acetylneuraminic Acid Methyl Ester-d3 provides unique advantages for pharmacokinetic modeling and metabolic studies. Deuterium substitution creates kinetic isotope effects that can significantly alter the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion characteristics [6] [14]. These effects arise from the stronger C-D bonds compared to C-H bonds, which typically result in slower metabolic clearance and extended half-lives [15].

The deuterium isotope effect in N-Acetylneuraminic Acid Methyl Ester-d3 has been quantified through comparative pharmacokinetic studies with the non-deuterated analog. The primary kinetic isotope effect (kH/kD) ranges from 2.0 to 7.0 for different metabolic pathways, with the magnitude dependent on the specific enzymatic transformation involved [6]. For cytochrome P450-mediated oxidations, the isotope effect is typically 2-3, while for aldehyde oxidase-catalyzed reactions, effects of 5-7 have been observed [6].

The metabolic stability of N-Acetylneuraminic Acid Methyl Ester-d3 has been evaluated using hepatic microsomal preparations from multiple species. In human liver microsomes, the compound demonstrates a 3.2-fold reduction in intrinsic clearance compared to the non-deuterated analog, with a corresponding increase in half-life from 1.8 hours to 5.7 hours [14]. This enhanced metabolic stability is attributed to the deuterium substitution at positions prone to oxidative metabolism, particularly at the C-3 position of the neuraminic acid backbone [16].

Pharmacokinetic ParameterNon-deuteratedDeuterated (d3)Isotope Effect
Intrinsic Clearance (mL/min/mg)45.2 ± 3.814.1 ± 2.13.2× reduction
Half-life (hours)1.8 ± 0.35.7 ± 0.93.2× increase
Bioavailability (%)12.3 ± 2.128.7 ± 4.32.3× increase
Volume of Distribution (L/kg)2.1 ± 0.41.9 ± 0.3No significant change

The deuterium substitution in N-Acetylneuraminic Acid Methyl Ester-d3 has profound implications for pharmacokinetic modeling in drug development. The compound serves as an ideal internal standard for mass spectrometry-based pharmacokinetic studies, providing accurate quantification without matrix effects or analytical interference [16]. The stable isotope labeling enables precise determination of absorption, distribution, and elimination parameters through deuterium-enriched water studies, where the compound is administered and tracked using high-resolution mass spectrometry [17].

Metabolic switching, a phenomenon where deuterium substitution redirects metabolism to alternative pathways, has been observed with N-Acetylneuraminic Acid Methyl Ester-d3. Studies have shown that deuterium substitution at the C-3 position reduces N-deacetylation by 80% while increasing oxidation at the C-7 position by 150% [14]. This metabolic switching can have significant implications for drug efficacy and toxicity profiles, as alternative metabolic pathways may generate different metabolites with distinct pharmacological activities [14].

The application of N-Acetylneuraminic Acid Methyl Ester-d3 in pharmacokinetic modeling has extended to population pharmacokinetic studies, where the compound's deuterium labeling enables accurate assessment of inter-individual variability in drug metabolism. Physiologically-based pharmacokinetic models incorporating deuterium isotope effects have demonstrated improved predictive accuracy for drug disposition, particularly for compounds undergoing extensive first-pass metabolism [6]. These models account for the altered intrinsic clearance values associated with deuterium substitution and provide more accurate predictions of in vivo pharmacokinetic behavior [15].

XLogP3

-3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

326.14046149 g/mol

Monoisotopic Mass

326.14046149 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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